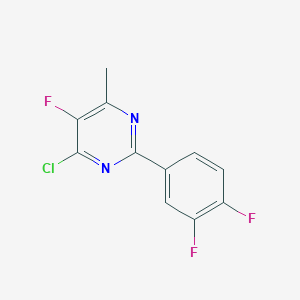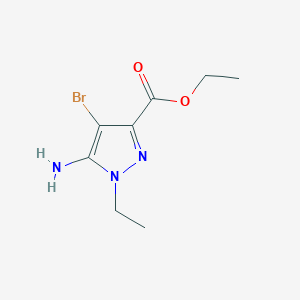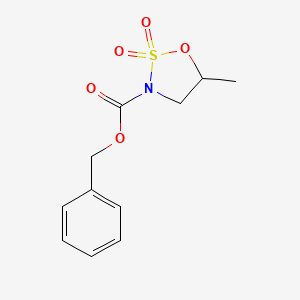
3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is an organic compound with the molecular formula C11H13NO5S It is a derivative of oxathiazolidine, characterized by the presence of a carbobenzyloxy (Cbz) group and a methyl group at specific positions on the oxathiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-1,2,3-oxathiazolidine with carbobenzyloxy chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbobenzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives based on the nucleophile employed.
Scientific Research Applications
3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Boc-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide: Similar structure but with a tert-butoxycarbonyl (Boc) group instead of a carbobenzyloxy group.
5-methyl-1,2,3-oxathiazolidine-3-carboxylic acid tert-butyl ester 2,2-dioxide: Another derivative with a different ester group.
Uniqueness
3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to the presence of the carbobenzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H13NO5S |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
benzyl 5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO5S/c1-9-7-12(18(14,15)17-9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
AZFBMZKYRMVEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


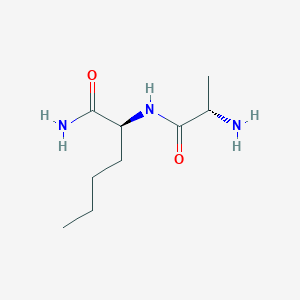


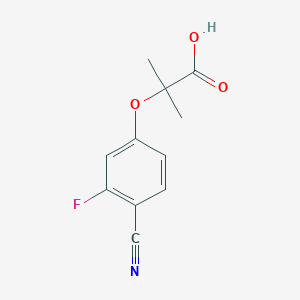

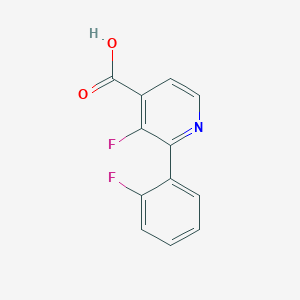


![9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine](/img/structure/B12070831.png)
